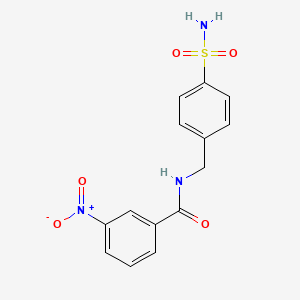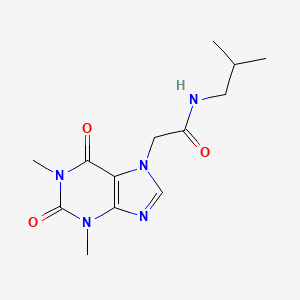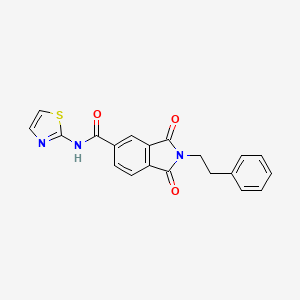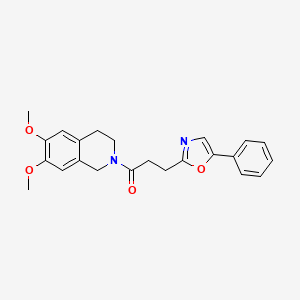![molecular formula C24H25N3O2 B11020730 1-oxo-2-(propan-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020730.png)
1-oxo-2-(propan-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-OXO-2-(PROPAN-2-YL)-N-[1-(PROPAN-2-YL)-1H-INDOL-4-YL]-12-DIHYDROISOQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of indole and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-OXO-2-(PROPAN-2-YL)-N-[1-(PROPAN-2-YL)-1H-INDOL-4-YL]-12-DIHYDROISOQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Indole Moiety: This step often involves a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Coupling of the Two Fragments: The final step involves coupling the indole and isoquinoline fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can handle larger volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
1-OXO-2-(PROPAN-2-YL)-N-[1-(PROPAN-2-YL)-1H-INDOL-4-YL]-12-DIHYDROISOQUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-OXO-2-(PROPAN-2-YL)-N-[1-(PROPAN-2-YL)-1H-INDOL-4-YL]-12-DIHYDROISOQUINOLINE-4-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-OXO-PROPOXY)-PROPAN-2-ONE: This compound shares some structural similarities but differs in its functional groups and overall structure.
1-Isopropoxy-1-oxopropan-2-yl pivalate: Another related compound with a different functional group arrangement.
Uniqueness
1-OXO-2-(PROPAN-2-YL)-N-[1-(PROPAN-2-YL)-1H-INDOL-4-YL]-12-DIHYDROISOQUINOLINE-4-CARBOXAMIDE is unique due to its combination of indole and isoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H25N3O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-oxo-2-propan-2-yl-N-(1-propan-2-ylindol-4-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-15(2)26-13-12-19-21(10-7-11-22(19)26)25-23(28)20-14-27(16(3)4)24(29)18-9-6-5-8-17(18)20/h5-16H,1-4H3,(H,25,28) |
InChI Key |
LJYTVMGGLCLJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11020649.png)
![N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide](/img/structure/B11020652.png)


![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine](/img/structure/B11020673.png)

![N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11020680.png)
![Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11020694.png)
![7-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B11020701.png)
![N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11020707.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide](/img/structure/B11020714.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11020726.png)
